N-Acetyl-3,5-difluoro-L-phenylalanine chemical properties and structure
N-Acetyl-3,5-difluoro-L-phenylalanine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N-Acetyl-3,5-difluoro-L-phenylalanine
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks extensive experimental data on the specific chemical properties and structure of N-Acetyl-3,5-difluoro-L-phenylalanine. This guide, therefore, provides a comprehensive overview based on the known properties of its constituent parts and closely related analogs, namely 3,5-difluoro-L-phenylalanine and N-Acetyl-L-phenylalanine. The experimental protocols and spectral analyses are presented as predictive models to guide future research.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. N-Acetyl-3,5-difluoro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring two fluorine atoms on the phenyl ring and an acetylated amine. This modification has the potential to create a valuable building block for novel peptides and small molecule therapeutics. The N-acetyl group can influence solubility and pharmacokinetic properties, while the difluorinated phenyl ring can modulate electronic properties and create new binding interactions. This technical guide provides a detailed examination of the known and predicted chemical properties and structural features of N-Acetyl-3,5-difluoro-L-phenylalanine, along with proposed methodologies for its synthesis and characterization.
Chemical Structure and Identification
N-Acetyl-3,5-difluoro-L-phenylalanine is a chiral molecule with the L-configuration at the alpha-carbon. The systematic IUPAC name is (2S)-2-acetamido-3-(3,5-difluorophenyl)propanoic acid.
Figure 1: 2D Chemical Structure of N-Acetyl-3,5-difluoro-L-phenylalanine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 266360-52-5 | [1] |
| Molecular Formula | C₁₁H₁₁F₂NO₃ | [1] |
| Molecular Weight | 243.21 g/mol | [2] |
| InChI Key | WAJHNNVGLZYPIO-UHFFFAOYSA-N | [1] |
| SMILES | FC1=CC(F)=CC(CC(C(O)=O)NC(C)=O)=C1 | [1] |
Physicochemical Properties: A Comparative Analysis
Table 2: Comparative Physicochemical Properties
| Property | 3,5-Difluoro-L-phenylalanine | N-Acetyl-L-phenylalanine | N-Acetyl-3,5-difluoro-L-phenylalanine (Predicted/Inferred) |
| Molecular Weight | 201.17 g/mol [3] | 207.23 g/mol [4][5] | 243.21 g/mol |
| Melting Point | 269.5-273.5 °C[6] | 171-173 °C[4][7] | Likely lower than the precursor due to the disruption of zwitterionic crystal packing by N-acetylation, but potentially higher than the non-fluorinated analog due to increased molecular weight and dipole interactions. Expected to be a solid at room temperature.[1] |
| Solubility | Slightly soluble in water, methanol, and DMSO[6] | Soluble in methanol; slightly soluble in water, acetone, and ethanol.[7][8] | Predicted to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO. Water solubility is expected to be limited but potentially enhanced compared to the non-acetylated precursor due to the disruption of the zwitterionic form. |
| logP (octanol/water) | -1.2 (Computed for L-enantiomer)[3] | 0.93[4] | Predicted to be higher (more lipophilic) than the precursor due to the addition of the acetyl group, and likely higher than the non-fluorinated analog due to the presence of two fluorine atoms. |
| pKa (Carboxylic Acid) | ~1.8-2.2 (estimated)[6] | 3.56 (Predicted)[7] | Expected to be slightly lower (more acidic) than N-Acetyl-L-phenylalanine due to the electron-withdrawing nature of the fluorine atoms. |
| pKa (Amine) | ~9.1-9.2 (estimated)[6] | N/A (Amide) | The amide proton is significantly less basic than the amine of the precursor. |
Synthesis of N-Acetyl-3,5-difluoro-L-phenylalanine
The most direct and common method for the synthesis of N-acetylated amino acids is the reaction of the free amino acid with an acetylating agent, such as acetic anhydride, under appropriate conditions.[9]
Figure 2: Proposed Synthesis Workflow for N-Acetyl-3,5-difluoro-L-phenylalanine.
Experimental Protocol: Proposed N-Acetylation of 3,5-Difluoro-L-phenylalanine
This protocol is adapted from established procedures for the N-acetylation of L-phenylalanine.[9][10]
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer, dissolve 3,5-difluoro-L-phenylalanine (1.0 equivalent) in an 80% aqueous acetic acid solution.
-
Addition of Acetylating Agent: While stirring at room temperature, add acetic anhydride (1.1-1.5 equivalents) dropwise to the solution. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Acetic Anhydride: A common and effective acetylating agent. An excess is used to ensure complete conversion of the starting material.
-
Aqueous Acetic Acid: Serves as a solvent that can dissolve the starting amino acid and is compatible with the reaction conditions.
-
Cooling for Crystallization: The product is typically less soluble in the cold reaction mixture, allowing for its isolation by precipitation.
-
Recrystallization: A standard technique to remove any unreacted starting material and byproducts, leading to a highly pure final product.
Spectroscopic Characterization: A Predictive and Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the acetyl group, the alpha- and beta-protons, the amide proton, the carboxylic acid proton, and the aromatic protons.
-
Aromatic Region (δ 6.5-7.5 ppm): The two fluorine atoms at the 3 and 5 positions will simplify the aromatic signals compared to the non-fluorinated analog. We expect to see a triplet for the proton at the 4-position and a doublet for the protons at the 2 and 6-positions, with characteristic H-F coupling.
-
Alpha-Proton (Hα) (δ ~4.5 ppm): This proton will likely appear as a doublet of doublets, coupled to the beta-protons and the amide proton.
-
Beta-Protons (Hβ) (δ ~3.0 ppm): These diastereotopic protons will appear as two separate signals, each a doublet of doublets, coupled to each other and to the alpha-proton.
-
Acetyl Protons (δ ~1.8 ppm): A sharp singlet corresponding to the three protons of the acetyl methyl group.
-
Amide Proton (NH) (δ ~8.0 ppm): A doublet, coupled to the alpha-proton. The chemical shift can be broad and solvent-dependent.[11]
-
Carboxylic Acid Proton (COOH) (δ >10 ppm): A broad singlet, which may exchange with deuterium in deuterated protic solvents.[11]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom. The presence of fluorine will cause splitting of the signals for the aromatic carbons due to C-F coupling.
-
Aromatic Carbons (δ 110-165 ppm): The carbons directly bonded to fluorine (C3 and C5) will show a large one-bond C-F coupling constant and appear as a doublet. The other aromatic carbons will also show smaller C-F couplings.
-
Carbonyl Carbons (δ ~170-175 ppm): Two signals are expected for the carboxylic acid and amide carbonyls.
-
Alpha-Carbon (Cα) (δ ~55 ppm): A single peak for the alpha-carbon.
-
Beta-Carbon (Cβ) (δ ~37 ppm): A single peak for the beta-carbon.
-
Acetyl Methyl Carbon (δ ~23 ppm): A single peak for the methyl carbon of the acetyl group.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[12] For N-Acetyl-3,5-difluoro-L-phenylalanine, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be characteristic of fluorine atoms attached to an aromatic ring and can be sensitive to the local environment.[13]
Table 3: Comparative NMR Data for N-Acetyl-L-phenylalanine (in DMSO-d₆)
| Signal | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| COOH | 12.65 (s, 1H) | 173.15 |
| NH | 8.18 (d, 1H) | - |
| Aromatic | 7.17-7.31 (m, 5H) | 126.38, 128.16, 129.03, 137.71 |
| Cα-H | 4.40 (ddd, 1H) | 53.48 |
| Cβ-H₂ | 3.03 (dd, 1H), 2.83 (dd, 1H) | 36.77 |
| CO-CH₃ | - | 169.19 |
| -COCH₃ | 1.77 (s, 3H) | 22.33 |
| Data sourced from FREDI.[14] |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A band around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the region of 1650-1750 cm⁻¹. The amide I band is typically around 1650 cm⁻¹, and the carboxylic acid carbonyl is around 1700-1725 cm⁻¹.
-
N-H Bend (Amide): The amide II band is expected around 1550 cm⁻¹.
-
C-F Stretch: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of C-F bonds on an aromatic ring.
For comparison, N-acetyl-L-phenylalanine exhibits sharp bands at 1695 cm⁻¹ (C=O) and 1552 cm⁻¹ (N-H bend).[15]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the expected [M+H]⁺ ion would be at m/z 244.0785.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water from the carboxylic acid, loss of the acetyl group, and cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. The fragmentation pattern can be compared to that of N-Acetyl-L-phenylalanine to understand the influence of the fluorine atoms.
Conclusion
N-Acetyl-3,5-difluoro-L-phenylalanine is a promising, yet under-characterized, derivative of L-phenylalanine. This guide has provided a comprehensive overview of its structure and a predictive analysis of its chemical properties based on established chemical principles and data from related compounds. The proposed synthesis and characterization protocols offer a framework for researchers to produce and validate the properties of this molecule. Further experimental investigation is necessary to fully elucidate its spectroscopic and physicochemical characteristics, which will be crucial for its application in drug discovery and chemical biology.
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